molecular formula C27H27FN2O7S2 B591356 Sulforhodamine Q 5-acid fluoride CAS No. 130689-24-6

Sulforhodamine Q 5-acid fluoride

Cat. No.: B591356
CAS No.: 130689-24-6
M. Wt: 574.638
InChI Key: GUSLLTSQUQOTIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

Sulforhodamine Q 5-acid fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluoride group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include sulfur tetrafluoride, diethylaminosulfur trifluoride, and other fluorinating agents . The reactions typically require anhydrous conditions and controlled temperatures to maintain the integrity of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various sulfonamide derivatives, while oxidation reactions could produce sulfonic acids.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulforhodamine Q 5-acid fluoride is unique due to its high purity and specific binding properties, which make it particularly useful in fluorescence-based applications. Its ability to bind to proteins and other macromolecules with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

2-(8,18-dimethyl-2-oxa-18-aza-8-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3,8,10,12,15,17(22)-heptaen-13-yl)-5-fluorosulfonylbenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN2O6S2.H2O/c1-29-13-3-5-17-22(29)11-9-20-25(19-8-7-16(37(28,31)32)15-24(19)38(33,34)35)21-10-12-23-18(6-4-14-30(23)2)27(21)36-26(17)20;/h7-12,15H,3-6,13-14H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSLLTSQUQOTIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC3=C2OC4=C5CCC[N+](=C5C=CC4=C3C6=C(C=C(C=C6)S(=O)(=O)F)S(=O)(=O)[O-])C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27FN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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